3-(Thiophen-3-yl)cyclobutan-1-one
Overview
Description
3-(Thiophen-3-yl)cyclobutan-1-one is a cyclic organic compound that belongs to the class of heterocyclic compounds. It is characterized by a cyclobutanone ring fused to a thiophene ring at the third position. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Related compounds with a thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Related compounds with a thiophene ring system have been shown to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of related compounds often uses environmentally-friendly solvents .
Biochemical Analysis
Biochemical Properties
3-(Thiophen-3-yl)cyclobutan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and hypoglycemic effects in adult zebrafish, indicating their potential impact on cellular processes . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives have been shown to interact with enzymes such as COX-1 and TRPA1 channels, leading to their inhibition and subsequent therapeutic effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Thiophene derivatives have been shown to exhibit stable pharmacokinetic properties, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiophene derivatives have been shown to undergo metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(Thiophen-3-yl)cyclobutan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Cyclobutanone: A four-membered cyclic ketone.
Thiophene derivatives: Compounds with various substituents on the thiophene ring, such as 2,5-dimethylthiophene and 3-methylthiophene
Uniqueness
3-(Thiophen-3-yl)cyclobutan-1-one is unique due to its fused ring structure, combining the properties of both thiophene and cyclobutanone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
3-thiophen-3-ylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8-3-7(4-8)6-1-2-10-5-6/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZJXDCCKTVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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